3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester
Overview
Description
3-BODIPY-propanoylaminocaproic acid N-hydroxysuccinimide ester (BODIPY FL-X SE) is an amine-reactive fluorescent probe. BODIPY FL-X SE has been used to visualize proteins immobilized on PVDF membranes with minor excitation peaks at 300-360 nm, a primary excitation peak at 504 nm, and an emission maximum at 511 nm. It has also been used to increase the hydrophobicity and detectability of amino acids in transient trapping-micellar electrokinetic chromatography.
BODIPY FL-X is a BODIPY dye and a pyrrolidinone. It has a role as a fluorochrome. It derives from a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene.
Scientific Research Applications
Peptide Synthesis and Bioconjugate Chemistry : N-Hydroxysuccinimide esters, such as 3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester, are widely used in peptide synthesis and bioconjugate chemistry. They are also employed in creating functionalized materials and polymers (Barré et al., 2016).
Synthesis of Functionalized Compounds : These esters are utilized in synthesizing N-alkoxycarbonyl-3-substituted tetramic acids and functionalized enols, indicating their role in complex organic syntheses (Detsi et al., 1998).
Bioconjugation and Drug Delivery : Hyaluronic acid-N-hydroxysuccinimide is a useful intermediate for bioconjugation. It can be used to create fluorescent probes, drug-polymer conjugates, and cross-linked hydrogels, demonstrating its importance in drug delivery systems (Luo & Prestwich, 2001).
Molecular Imaging and Biological Research : Radioiodinated BODIPY-NHS serves as a dual functional labeling agent for proteins and peptides. This application is significant in molecular imaging research and biological studies (Ono et al., 2017).
Cellular Uptake Studies : BODIPY-α-Galactosylceramide 3, a derivative, is used as a probe to study the cellular uptake of its parent compound, indicating its application in cellular biology (Cheng et al., 2019).
Synthesis of N-Acylamino Acids : N-hydroxysuccinimide esters of short- and long-chain fatty acids react with free amino acids to form N-acylamino acids, highlighting their role in amino acid modification (Lapidot et al., 1967).
Photodynamic Therapy and Microbial Studies : BODIPY derivatives can be used in photoinactivation of microorganisms and induce photodecomposition of l-tryptophan, showing their application in antimicrobial research and therapy (Agazzi et al., 2017).
Protein-Ligand Interaction Detection : BODIPY X-650/665 is utilized for detecting protein-ligand interactions at surfaces, which is crucial in biochemical and pharmaceutical research (Sekar et al., 1999).
Mechanism of Action
Target of Action
The primary targets of BODIPY FL-X are proteins, specifically the amine groups present in proteins . The compound is an amine-reactive fluorescent probe, meaning it can bind to these amine groups and form covalent bonds .
Mode of Action
BODIPY FL-X interacts with its targets through a process known as covalent coupling . The compound contains a succinimidyl ester group, which reacts with the amine groups in proteins to form a covalent bond . This reaction results in the protein being labeled with the BODIPY FL-X molecule, allowing it to be visualized under fluorescence .
Biochemical Pathways
The exact biochemical pathways affected by BODIPY FL-X can vary depending on the specific proteins it is bound to. One common application is in the visualization of proteins immobilized on pvdf membranes . This can be useful in various biochemical assays and techniques, such as Western blotting .
Pharmacokinetics
It’s known that the compound is soluble in chloroform and methanol , which could potentially influence its bioavailability.
Result of Action
The primary result of BODIPY FL-X’s action is the creation of fluorescently labeled proteins. These proteins can be visualized under fluorescence, with BODIPY FL-X exhibiting a primary excitation peak at 504 nm and an emission maximum at 511 nm . This allows researchers to track the location and movement of these proteins in biological systems.
Biochemical Analysis
Biochemical Properties
BODIPY FL-X is an amine-reactive fluorescent probe . It has been used to visualize proteins immobilized on PVDF membranes . The nature of these interactions is primarily through the amine-reactive property of BODIPY FL-X .
Cellular Effects
The cellular effects of BODIPY FL-X are primarily observed through its role as a fluorescent probe. It aids in the visualization of proteins, thereby playing a crucial role in understanding protein function and cellular processes .
Molecular Mechanism
The molecular mechanism of BODIPY FL-X involves its ability to bind to proteins and other biomolecules through its amine-reactive property . This allows it to serve as a fluorescent probe, enabling the visualization of these biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, BODIPY FL-X has been used to increase the hydrophobicity and detectability of amino acids in transient trapping-micellar electrokinetic chromatography
Metabolic Pathways
Its primary known function is as a fluorescent probe for visualizing proteins .
Transport and Distribution
Its primary known function is as a fluorescent probe for visualizing proteins .
Subcellular Localization
Its primary known function is as a fluorescent probe for visualizing proteins .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29BF2N4O5/c1-16-14-17(2)29-20(16)15-19-8-7-18(30(19)25(29,26)27)9-10-21(32)28-13-5-3-4-6-24(35)36-31-22(33)11-12-23(31)34/h7-8,14-15H,3-6,9-13H2,1-2H3,(H,28,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWACOFBGFAKYPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BF2N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514883 | |
Record name | (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}propanamidato)(difluoro)boron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217190-09-5 | |
Record name | (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}propanamidato)(difluoro)boron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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